4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-pyrrolidinone
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Overview
Description
4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrazole ring fused to a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable pyrrolidinone precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrazole: Shares the pyrazole ring but lacks the pyrrolidinone moiety.
Pyrrolidin-2-one: Contains the pyrrolidinone structure but lacks the pyrazole ring.
Other Pyrazole Derivatives: Compounds with different substituents on the pyrazole ring.
Uniqueness: 4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is unique due to its combined pyrazole and pyrrolidinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H13N3O/c1-6-8(5-12(2)11-6)7-3-9(13)10-4-7/h5,7H,3-4H2,1-2H3,(H,10,13) |
InChI Key |
NHTGMHZAZQUWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2CC(=O)NC2)C |
Origin of Product |
United States |
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